6-Chloropyridin-3-yl acetate
Overview
Description
6-Chloropyridin-3-yl acetate is an organic compound with the chemical formula C8H8ClNO2. It is a colorless to yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is often used as an intermediate in organic synthesis and drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropyridin-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with ethyl formate . Another method includes the esterification of 6-chloro-3-pyridineacetic acid with ethanol in the presence of sulfuric acid, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process includes refluxing 6-chloro-3-pyridineacetic acid with ethanol and sulfuric acid, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloronicotinic acid.
Reduction: Reduction reactions can convert it into 6-chloropyridin-3-yl methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Chloronicotinic acid.
Reduction: 6-Chloropyridin-3-yl methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropyridin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloropyridin-3-yl acetate involves its interaction with various molecular targets. The pyridine ring in its structure can act as a pharmacophore, modifying the properties of the compound and enabling it to interact with specific enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.
N′-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide: A related compound with a different functional group.
Uniqueness: 6-Chloropyridin-3-yl acetate is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in common organic solvents and its ability to undergo various transformations make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
(6-chloropyridin-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLWOGUAXAQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356133 | |
Record name | 5-Acetyloxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-24-1 | |
Record name | 5-Acetyloxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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